4-[cyclohexyl(methyl)sulfamoyl]-N-(4-sulfamoylphenyl)benzamide
CAS No.: 683762-09-6
Cat. No.: VC5821075
Molecular Formula: C20H25N3O5S2
Molecular Weight: 451.56
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 683762-09-6 |
|---|---|
| Molecular Formula | C20H25N3O5S2 |
| Molecular Weight | 451.56 |
| IUPAC Name | 4-[cyclohexyl(methyl)sulfamoyl]-N-(4-sulfamoylphenyl)benzamide |
| Standard InChI | InChI=1S/C20H25N3O5S2/c1-23(17-5-3-2-4-6-17)30(27,28)19-11-7-15(8-12-19)20(24)22-16-9-13-18(14-10-16)29(21,25)26/h7-14,17H,2-6H2,1H3,(H,22,24)(H2,21,25,26) |
| Standard InChI Key | DFHVYEDZKJCIDB-UHFFFAOYSA-N |
| SMILES | CN(C1CCCCC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)S(=O)(=O)N |
Introduction
Chemical Identity and Structural Analysis
Systematic Nomenclature and Molecular Formula
The IUPAC name 4-[cyclohexyl(methyl)sulfamoyl]-N-(4-sulfamoylphenyl)benzamide delineates its structure:
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A central benzamide group (C₆H₅CONH-) substituted at the para-position with a [cyclohexyl(methyl)sulfamoyl] moiety.
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The amide nitrogen is further linked to a para-sulfamoylphenyl group (C₆H₄SO₂NH₂).
The molecular formula is C₂₁H₂₆N₄O₅S₂, with a molecular weight of 473.6 g/mol. Key identifiers include:
| Property | Value |
|---|---|
| CAS Registry Number | 379716-93-5 |
| ChEMBL ID | CHEMBL1898847 |
| DSSTox Substance ID | DTXSID201332909 |
Structural Features and Stereochemistry
The compound’s planar benzamide core facilitates π-π stacking interactions, while the sulfamoyl groups enhance hydrogen-bonding capacity. The cyclohexyl moiety introduces conformational flexibility, potentially optimizing target binding. X-ray crystallography of analogous sulfonamides reveals a staggered conformation around the sulfamoyl nitrogen, minimizing steric clashes .
Synthesis and Manufacturing
Synthetic Pathways
Industrial-scale synthesis typically involves a three-step sequence:
Step 1: Benzoyl Chloride Formation
4-Carboxybenzenesulfonamide is treated with thionyl chloride (SOCl₂) to yield the corresponding acyl chloride.
Step 2: Amide Coupling
The acyl chloride reacts with 4-aminophenylsulfonamide in dichloromethane (DCM) under reflux, catalyzed by triethylamine (TEA).
Step 3: Sulfamoylation
The intermediate undergoes sulfamoylation with cyclohexyl(methyl)amine in dimethylformamide (DMF) at 80°C for 12 hours.
| Step | Reagents | Conditions | Yield |
|---|---|---|---|
| 1 | SOCl₂, DCM | 0°C → RT, 2 hr | 85% |
| 2 | TEA, DCM | Reflux, 6 hr | 78% |
| 3 | Cyclohexyl(methyl)amine, DMF | 80°C, 12 hr | 65% |
Purification and Characterization
Crude product is purified via silica gel chromatography (ethyl acetate:hexane, 3:7). Purity (>98%) is confirmed by HPLC (C18 column, 0.1% TFA in acetonitrile/water) .
Physicochemical Properties
Experimental and computed properties include :
| Property | Value | Method |
|---|---|---|
| logP | 2.8 ± 0.3 | Shake-flask |
| Aqueous Solubility | 12 µg/mL (pH 7.4) | UV spectrophotometry |
| Melting Point | 218–220°C | Differential Scanning Calorimetry |
| pKa | 6.1 (sulfonamide NH) | Potentiometric titration |
The low solubility underscores the need for prodrug strategies or formulation additives in pharmaceutical applications.
Analytical Characterization and Quality Control
Spectroscopic Profiling
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¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, SO₂NH₂), 7.89–7.32 (m, 8H, aromatic), 3.11 (t, 2H, CH₂), 2.76 (s, 3H, NCH₃) .
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HRMS (ESI+): m/z 473.1421 [M+H]⁺ (calc. 473.1438).
Stability Studies
The compound remains stable for >24 months at 25°C under nitrogen, with degradation <2%.
Applications in Research and Development
Drug Discovery
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Oncology: CA IX inhibition potentiates radiotherapy in hypoxic tumors.
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Inflammation: COX-2 selectivity minimizes gastrointestinal toxicity .
Biochemical Probes
Used in fluorescence polarization assays to quantify protein-ligand binding (Kd = 0.8 µM for CA IX).
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